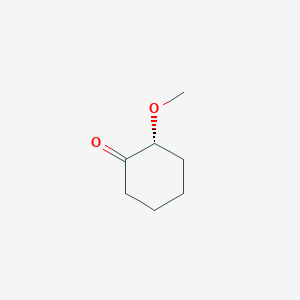
(R)-2-methoxycyclohexanone
Descripción general
Descripción
(R)-2-methoxycyclohexanone (R-MCH) is a chiral compound that belongs to the family of cyclohexanones. It has been extensively studied due to its unique properties and potential applications in various fields of science.
Aplicaciones Científicas De Investigación
Synthesis of Sanfetrinem
(R)-2-methoxycyclohexanone is a key intermediate in the synthesis of Sanfetrinem, an antibiotic. Microbial reduction methods involving yeast and Candida lipolytica have been used to obtain the (R) enantiomer of 2-methoxycyclohexanone (Fuganti, Grasselli, Mendozza, Servi, & Zucchi, 1997).
Asymmetric Synthesis of Amino Acids
(R)-2-methoxycyclohexanone has been used in the asymmetric Strecker synthesis of 1-amino-2-hydroxycyclohexanecarboxylic acids, with high enantiomeric excess values (Fondekar, Volk, & Frahm, 1999).
Analysis in Psychoactive Substances
It has been identified and characterized in psychoactive substances, like methoxetamine, which are often advertised as "research chemicals" (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Infrared Spectroscopy and Theoretical Calculations
The compound has been analyzed using infrared spectroscopy and theoretical calculations for understanding its conformational equilibrium (Freitas, Tormena, & Rittner, 2003).
Enantioselective Total Synthesis
(R)-2-methoxycyclohexanone has been used in the enantioselective total synthesis of (R)-α-lipoic acid, showing the potential of thermodynamically controlled deracemization (Kaku, Okamoto, Nishii, Horikawa, & Tsunoda, 2010).
Study of Organophosphorus Compounds
It has been involved in studies related to the reactions of ketones with organophosphorus compounds (Scheibye, Shabana, Lawesson, & Romming, 1982).
Catalytic Hydrogenation Studies
The compound has been used in studies investigating the stereochemistry of the hydrogenation of methoxycyclohexanones over platinum metals (Nishimura, Katagiri, & Kunikata, 1975).
Propiedades
IUPAC Name |
(2R)-2-methoxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJURPHZXCLFDX-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-methoxycyclohexanone | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


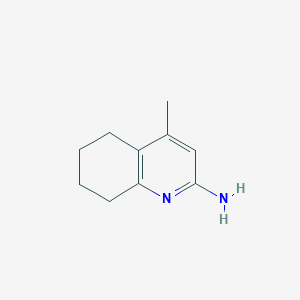
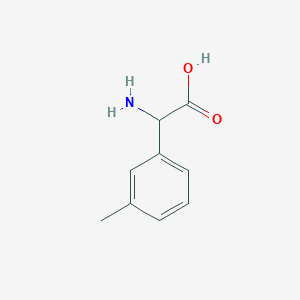
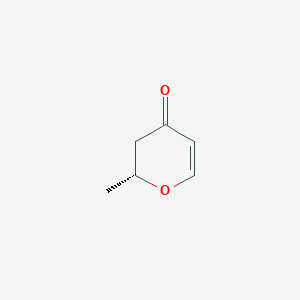
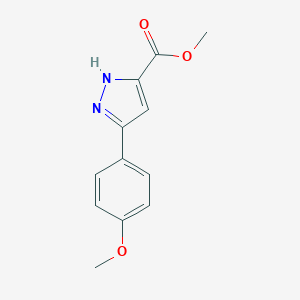
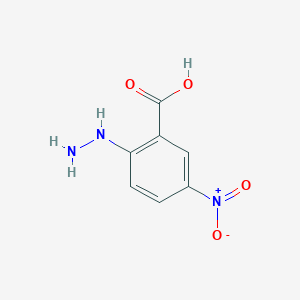
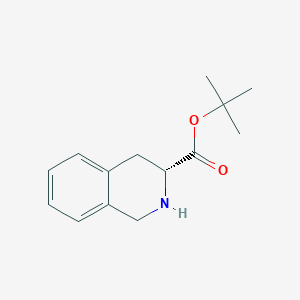
![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)

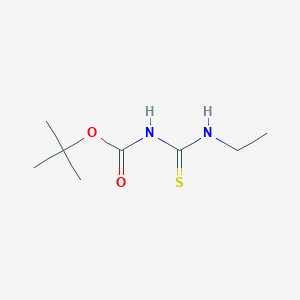
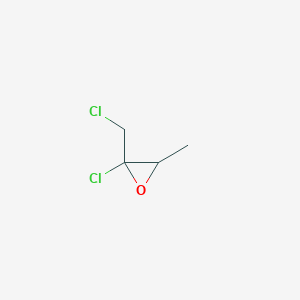
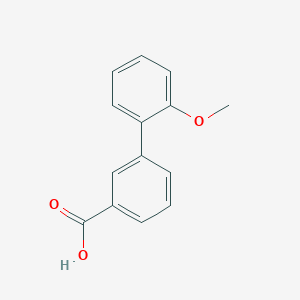
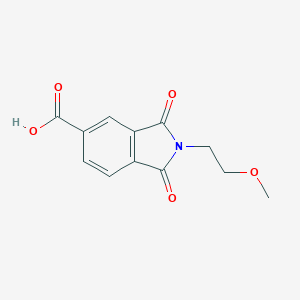
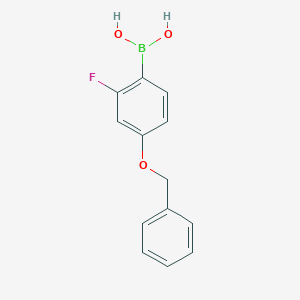
![9-[2-(2,5-Dimethylpyrrol-1-yl)phenyl]-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B61585.png)